6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15)12(17)16-11/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSDPPNDXFQWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(C(=O)N2)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds similar to this compound have shown promising results against various cancer cell lines. They may act on multiple targets involved in cancer progression, such as PIM1 kinase and tubulin polymerization .
- A study highlighted that 3-cyano-2-pyridones possess significant anticancer properties by interfering with cellular mechanisms that promote tumor growth .
- Antimicrobial Properties :
- Cardiotonic Effects :
- Antidepressant and Anti-inflammatory Activities :
Case Study 1: Anticancer Activity
A study examined the anticancer effects of various pyridine derivatives, including those similar to this compound. The results indicated significant inhibition of proliferation in several cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyridine derivatives against resistant strains of bacteria. The study demonstrated that compounds with structural similarities to this compound exhibited effective bactericidal activity.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, molecular properties, and reported biological activities.
Structural Modifications and Physicochemical Properties
Key Observations :
- Bulky groups (e.g., cyclopentyloxy in ) may improve target binding but reduce solubility.
- Synthetic Yields : Yields vary significantly (31%–81%), suggesting that substituent complexity impacts synthetic efficiency. The target compound’s yield is unspecified but may benefit from fewer synthetic steps.
Structural and Crystallographic Insights
Biological Activity
6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a pyridine ring substituted with a dichlorophenyl group and a carbonitrile functional group.
| Property | Value |
|---|---|
| Molecular Weight | 263.11 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridinecarboxylic acids can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure allows it to interact with cellular pathways involved in tumor growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC values in the micromolar range against breast cancer cell lines, suggesting that this compound may exhibit similar efficacy .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings:
A study indicated that compounds with similar structures reduced levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting their role as anti-inflammatory agents .
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Inhibition of Kinases: The compound may inhibit kinases involved in cancer cell signaling.
- Modulation of Apoptosis: It promotes apoptotic pathways through the activation of caspases.
- Cytokine Regulation: It downregulates inflammatory cytokines through NF-kB pathway inhibition.
Toxicity and Safety Profile
Toxicological assessments are essential for understanding the safety profile of any new compound. Preliminary studies suggest that while some pyridine derivatives can exhibit cytotoxicity at high concentrations, this compound shows promise with lower toxicity profiles compared to existing chemotherapeutics.
Q & A
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at 2210–2221 cm⁻¹, lactam C=O at 1640–1656 cm⁻¹). Discrepancies in NH stretches (3320–3446 cm⁻¹) may indicate tautomeric forms or hydrogen bonding .
- NMR Analysis :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for brominated derivatives) and isotope patterns (e.g., Br²⁷/⁹Br splitting) confirm molecular weights .
How can researchers resolve contradictions in biological activity data among structurally similar pyridinecarbonitrile derivatives?
Advanced Research Question
Contradictions often arise from subtle structural differences (e.g., substituent position, electronic effects). Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations. For example, 4-ethoxyphenyl derivatives show lower anticancer activity than 2-ethoxyphenyl analogs due to steric hindrance .
- Crystallographic Analysis : X-ray data reveal how molecular planarity (e.g., dihedral angles between pyridone and aryl rings) impacts binding to biological targets. For example, a dihedral angle of 85.33° in a related compound suggests limited conjugation, reducing activity .
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assay conditions to rule out experimental variability .
What strategies are employed to optimize reaction conditions for improved yields and purity in multi-component syntheses?
Advanced Research Question
- Catalyst Screening : Ammonium acetate acts as both a catalyst and nitrogen source in MCRs. Higher equivalents (e.g., 8 mmol vs. 2.5 mmol of reactants) improve cyclization .
- Solvent Selection : Ethanol is preferred for solubility and reflux efficiency. Polar aprotic solvents (e.g., DMF) aid in crystallization but may reduce yields due to side reactions .
- Time-Temperature Profiling : Extended reflux (20 hours vs. 10 hours) increases yields for sterically hindered substrates (e.g., 4-bromophenyl derivatives) .
How does molecular conformation, as determined by X-ray crystallography, influence the compound's biological interactions?
Advanced Research Question
X-ray crystallography reveals:
- Planarity : The pyridone ring is nearly planar (max deviation ≤0.021 Å), facilitating π-π stacking with aromatic residues in enzyme active sites .
- Substituent Orientation : Dihedral angles between the pyridone and dichlorophenyl groups (e.g., 85.33°) affect solubility and membrane permeability. Less planar derivatives show reduced cellular uptake .
- Hydrogen Bonding : NH groups participate in intermolecular H-bonds (C—H⋯O), influencing crystal packing and stability. This can correlate with shelf life and formulation compatibility .
What computational methods are used to predict the reactivity and electronic properties of pyridinecarbonitrile derivatives?
Advanced Research Question
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Nitrile and lactam groups are electron-deficient, making the C3 position reactive toward nucleophiles .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using crystallographic data. For example, docking studies correlate 3,4-dichlorophenyl orientation with kinase inhibition .
- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
